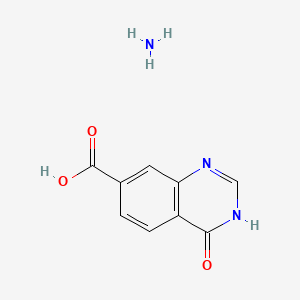
4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Ammonium Salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Ammonium Salt) is a heterocyclic organic compound with the molecular formula C9H6N2O3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Ammonium Salt) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid with formamide, followed by cyclization to form the quinazoline ring. The resulting compound is then oxidized to introduce the oxo group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Reaction of anthranilic acid with formamide: This step forms the quinazoline ring.
Oxidation: Introduction of the oxo group at the 4-position.
Purification: The compound is purified using techniques such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Ammonium Salt) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Introduction of additional oxo or hydroxyl groups.
Reduction: Formation of 4-hydroxy-3,4-dihydroquinazoline-7-carboxylic acid.
Substitution: Formation of various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Ammonium Salt) has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of novel materials with specific properties.
Biological Research: It serves as a tool for studying biological processes and interactions.
Industrial Applications: The compound is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Ammonium Salt) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyquinazoline-7-carboxylic Acid: Similar structure but with a hydroxyl group instead of an oxo group.
3,4-Dihydroquinazoline-7-carboxylic Acid: Lacks the oxo group at the 4-position.
Quinazoline-7-carboxylic Acid: Basic structure without the oxo or dihydro modifications.
Uniqueness
4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Ammonium Salt) is unique due to the presence of the oxo group at the 4-position and the dihydro modification. These structural features confer specific chemical and biological properties, making it distinct from other quinazoline derivatives .
Eigenschaften
Molekularformel |
C9H9N3O3 |
|---|---|
Molekulargewicht |
207.19 g/mol |
IUPAC-Name |
azane;4-oxo-3H-quinazoline-7-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3.H3N/c12-8-6-2-1-5(9(13)14)3-7(6)10-4-11-8;/h1-4H,(H,13,14)(H,10,11,12);1H3 |
InChI-Schlüssel |
OGAOVGRDICYOTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)O)N=CNC2=O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane](/img/structure/B13851659.png)
![(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851665.png)
![6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851666.png)







![Methyl 2-[2-(hydroxymethyl)imidazol-1-yl]acetate](/img/structure/B13851697.png)

![rac-(2,3)-Dihydro Tetrabenazine [Cis/Trans Mixture]](/img/structure/B13851703.png)
